molecular formula C7H7ClN4S B8416247 3-Chloro-1-methyl-6-(methylthio)-1h-pyrazolo[3,4-d]pyrimidine

3-Chloro-1-methyl-6-(methylthio)-1h-pyrazolo[3,4-d]pyrimidine

Cat. No.: B8416247
M. Wt: 214.68 g/mol
InChI Key: JJTNVGBIOLCNQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-1-methyl-6-(methylthio)-1h-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is characterized by its unique structure, which includes a chloro group, a methyl group, and a methylthio group attached to a pyrazolo[3,4-d]pyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-methyl-6-(methylthio)-1h-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Cyclization to form the pyrazolopyrimidine core: The pyrazole intermediate is then reacted with formamide or formic acid derivatives to form the pyrazolopyrimidine core.

    Introduction of the chloro group: Chlorination can be performed using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Methylation and methylthio group introduction: Methylation can be achieved using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2), while the methylthio group can be introduced using methylthiolating agents like methylthiolate salts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-methyl-6-(methylthio)-1h-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

    Substitution reactions: The chloro group can be substituted with nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction: The methylthio group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the chloro group is replaced with aryl or vinyl groups using palladium catalysts and boronic acids.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, dimethylformamide), and bases (sodium hydride, potassium carbonate).

    Oxidation: Oxidizing agents (H2O2, m-CPBA), solvents (acetonitrile, dichloromethane).

    Coupling: Palladium catalysts (Pd(PPh3)4), boronic acids, bases (potassium carbonate), solvents (toluene, ethanol).

Major Products

    Substitution: Amino, thio, or alkoxy derivatives.

    Oxidation: Sulfoxides, sulfones.

    Coupling: Aryl or vinyl-substituted pyrazolopyrimidines.

Scientific Research Applications

3-Chloro-1-methyl-6-(methylthio)-1h-pyrazolo[3,4-d]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Chloro-1-methyl-6-(methylthio)-1h-pyrazolo[3,4-d]pyrimidine depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. In medicinal applications, it may interact with specific molecular targets such as kinases or receptors, modulating signaling pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidine: Lacks the methylthio group, which may affect its reactivity and biological activity.

    1-Methyl-6-(methylthio)-1h-pyrazolo[3,4-d]pyrimidine: Lacks the chloro group, which may influence its chemical properties and applications.

    3-Chloro-1-methyl-6-(methylthio)-1h-pyrazolo[4,3-d]pyrimidine: Different ring fusion pattern, which may alter its chemical behavior and biological activity.

Uniqueness

3-Chloro-1-methyl-6-(methylthio)-1h-pyrazolo[3,4-d]pyrimidine is unique due to the presence of both the chloro and methylthio groups, which confer distinct chemical reactivity and potential biological activities. Its specific substitution pattern and ring structure make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H7ClN4S

Molecular Weight

214.68 g/mol

IUPAC Name

3-chloro-1-methyl-6-methylsulfanylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C7H7ClN4S/c1-12-6-4(5(8)11-12)3-9-7(10-6)13-2/h3H,1-2H3

InChI Key

JJTNVGBIOLCNQB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC=C2C(=N1)Cl)SC

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Methyl-6-methylsulfanyl-1,2-dihydro-pyrazolo[3,4-d]pyrimidin-3-one (2.0 g, 0.01 mol) was heated with phosphorus oxychloride (8 mL) in a sealed tube at 140° C. for 6 hours. The reaction mixture was then poured into ice-water and basified with ammonium hydroxide. The formed product was isolated by filtration. The crude product was recrystalized from a 1:1 ethanol-water mixture to give 1.3 g (61%) of pure 3-chloro-1-methyl-6-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine; LC/MS (m/e)=215.0 (MH+), Rt=1.94 min.
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ice water
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